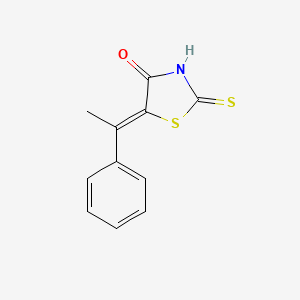![molecular formula C17H14Cl4N2O2 B11690675 (1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] is a synthetic organic compound characterized by its unique structure, which includes two dichlorophenyl groups connected by a methanediylbis(oxy) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] typically involves the reaction of 3,4-dichlorobenzaldehyde with methanediylbis(oxy)amine under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the formation of the imine bonds. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins containing active sites that accommodate its dichlorophenyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]: Unique due to its methanediylbis(oxy) bridge and dichlorophenyl groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar arylcyclohexylamine structure but different functional groups.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another complex organic compound with distinct functional groups and applications.
Uniqueness
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] stands out due to its specific structural features, which confer unique reactivity and potential applications. Its methanediylbis(oxy) bridge and dichlorophenyl groups provide a distinct chemical profile that differentiates it from other similar compounds.
Propriétés
Formule moléculaire |
C17H14Cl4N2O2 |
|---|---|
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
(Z)-1-(3,4-dichlorophenyl)-N-[[(E)-1-(3,4-dichlorophenyl)ethylideneamino]oxymethoxy]ethanimine |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-10(12-3-5-14(18)16(20)7-12)22-24-9-25-23-11(2)13-4-6-15(19)17(21)8-13/h3-8H,9H2,1-2H3/b22-10-,23-11+ |
Clé InChI |
SJMZXOWRBOWDBK-BKNYSILLSA-N |
SMILES isomérique |
C/C(=N\OCO/N=C(/C)\C1=CC(=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC(=NOCON=C(C)C1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11690596.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11690609.png)


![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11690651.png)
![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690669.png)
![2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
